molecular formula C20H23N5OS B2798888 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine CAS No. 2415534-78-8

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine

Cat. No.: B2798888
CAS No.: 2415534-78-8
M. Wt: 381.5
InChI Key: NNMNYWVPHCXNIT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazin-3(2H)-ones, which have attracted the attention of medicinal chemists due to their diverse pharmacological activities . The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton, a key part of the compound, was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The compound contains a pyridazin-3(2H)-one ring, a thiazole ring, and an azetidine ring. The pyridazin-3(2H)-one ring is a privileged structure that attracts the interest of medicinal chemists as a nucleus of potential therapeutic utility .


Chemical Reactions Analysis

The compound, being a derivative of pyridazin-3(2H)-ones, can undergo various chemical reactions due to the easy functionalization of various ring positions of pyridazinones .

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives , this compound could be extensively studied for potential therapeutic benefits. The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs , suggesting potential future directions in drug development.

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-21-15(13-27-14)10-24(2)16-11-25(12-16)20-9-8-18(22-23-20)17-6-4-5-7-19(17)26-3/h4-9,13,16H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMNYWVPHCXNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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